

# 3-(3,5-dichlorophenyl)benzoic acid spectroscopic data (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(3,5-dichlorophenyl)benzoic Acid

Cat. No.: B1334100

[Get Quote](#)

## A Comprehensive Spectroscopic Guide to 3,5-Dichlorobenzoic Acid

Note to the Reader: This technical guide provides a detailed overview of the spectroscopic data for 3,5-dichlorobenzoic acid. Following a comprehensive search, specific experimental spectroscopic data for **3-(3,5-dichlorophenyl)benzoic acid** was not readily available in the public domain. The information presented herein pertains to the structurally distinct compound, 3,5-dichlorobenzoic acid, and is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,5-dichlorobenzoic acid, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application in a research context.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3,5-dichlorobenzoic acid.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
7.85	Doublet	2.0	H-2, H-6	DMSO-d6
7.90	Triplet	2.0	H-4	DMSO-d6

Reference:[1]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
165.4	C=O	DMSO
135.0	C-Cl	DMSO
134.8	C-COOH	DMSO
132.7	C-H (Ar)	DMSO
128.3	C-H (Ar)	DMSO

Reference:

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3084	C-H stretch (aromatic)
2663	O-H stretch (carboxylic acid)
1706	C=O stretch (carboxylic acid)
1570, 1448	C-C stretch (aromatic)
1403	C-O-H bend
1289, 1237	C-H bend (in-plane)
769	C-H bend (out-of-plane)

Reference:[[1](#)]

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Fragmentation
192	65.1	[M+2] <sup>+</sup>
190	99.9	[M] <sup>+</sup>
175	44.0	[M-OH+2] <sup>+</sup>
173	69.5	[M-OH] <sup>+</sup>
145	37.3	[M-COOH] <sup>+</sup>

Reference:[[2](#)]

## Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following outlines the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer. The samples were dissolved in deuterated dimethyl sulfoxide

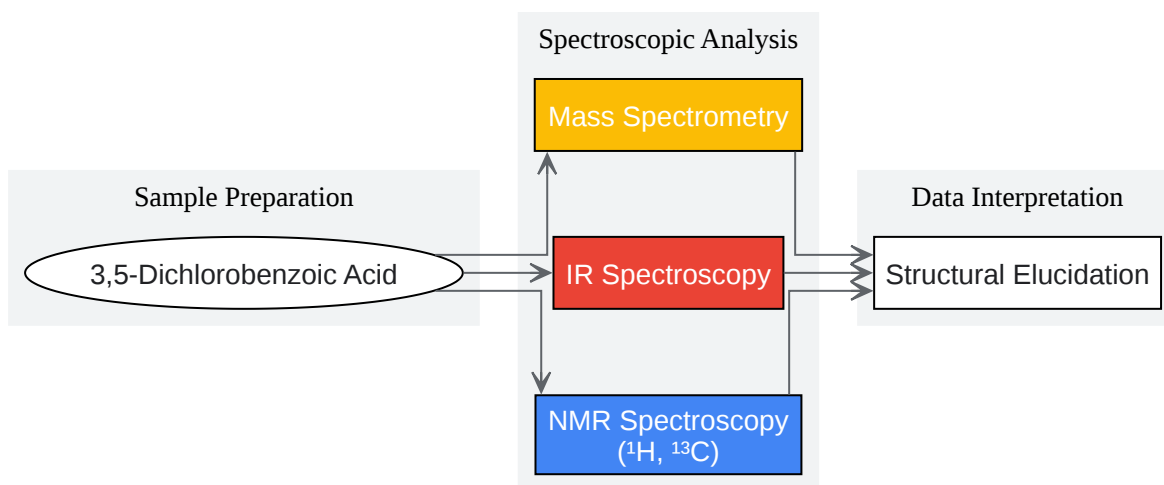
(DMSO-d<sub>6</sub>).<sup>[1]</sup> Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.<sup>[1]</sup> The solid sample was prepared as a potassium bromide (KBr) disc.<sup>[1]</sup> The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>. The gas-phase IR spectrum has also been reported by the National Institute of Standards and Technology (NIST).<sup>[3]</sup>

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) was performed using a Hitachi M-80 instrument with an ionization energy of 70 eV.<sup>[2]</sup> The data was also acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.<sup>[2]</sup> The mass-to-charge ratio (m/z) and relative intensities of the fragments were recorded.

## Visualizations

To further elucidate the experimental workflow and molecular structure, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure of 3,5-Dichlorobenzoic Acid.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,5-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 3,5-Dichlorobenzoic acid | C<sub>7</sub>H<sub>4</sub>Cl<sub>2</sub>O<sub>2</sub> | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dichlorobenzoic acid [webbook.nist.gov]
- To cite this document: BenchChem. [3-(3,5-dichlorophenyl)benzoic acid spectroscopic data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334100#3-3-5-dichlorophenyl-benzoic-acid-spectroscopic-data-nmr-ir-ms]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)